molecular formula C12H10BFO3 B572255 (2-Fluoro-5-phenoxyphenyl)boronic acid CAS No. 1256355-01-7

(2-Fluoro-5-phenoxyphenyl)boronic acid

Cat. No. B572255
M. Wt: 232.017
InChI Key: HEOPBVFYBMPJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Fluoro-5-phenoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used in various fields such as organic synthesis, materials science, sensing, biological labeling, and medicine .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-phenoxyphenyl)boronic acid” is C12H10BFO3. It has an average mass of 232.015 Da and a monoisotopic mass of 232.070709 Da .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also react with carbazolyl or aryl halides .

Scientific Research Applications

  • Fluorescent Sensors

    • Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .
    • This property has been used to develop boronic acid-based sensors to recognize carbohydrates or other substances .
    • These sensors can detect substances such as glucose, ribose, sialyl Lewis A/X, catecholamines, reactive oxygen species, and ionic compounds .
  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Synthetic Receptors

    • Boronic acids are used as synthetic receptors for low molecular compounds .
    • They are particularly useful in the development of novel detection methodologies .
  • Protein Manipulation and Cell Labelling

    • The interaction of boronic acids with proteins allows for their manipulation and cell labelling .
    • This has been an area of significant growth .
  • Electrophoresis of Glycated Molecules

    • Boronic acids are used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles

    • Boronic acids are used as building materials for microparticles for analytical methods .
    • They are also used in polymers for the controlled release of insulin .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
    • This process involves the substitution of an aromatic ring with an alkyl group .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .
    • This reaction is a type of palladium-catalyzed cross coupling, which is used to synthesize carbon-carbon bonds .
  • Synthesis of 9,10-Diarylanthracenes

    • Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
    • These switches can be used in the development of molecular machines or devices .
  • Cross-Coupling with Carbazolyl or Aryl Halides

    • Boronic acids can be used in cross-coupling reactions with carbazolyl or aryl halides .
    • This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic chemistry .
  • Functionalization via Lithiation and Reaction with Electrophiles

    • Boronic acids can be used as reactants for functionalization via lithiation and reaction with electrophiles .
    • This process is used to introduce new functional groups into a molecule .
  • Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

    • Boronic acids can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
    • KSP inhibitors can prevent the proper functioning of the mitotic spindle, which is necessary for cell division . This can lead to cell death, making these inhibitors potential candidates for cancer treatment .

Future Directions

Boronic acids have a wide range of applications in various fields. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on expanding these applications and exploring new ones.

properties

IUPAC Name

(2-fluoro-5-phenoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOPBVFYBMPJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681703
Record name (2-Fluoro-5-phenoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-phenoxyphenyl)boronic acid

CAS RN

1256355-01-7
Record name B-(2-Fluoro-5-phenoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-phenoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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